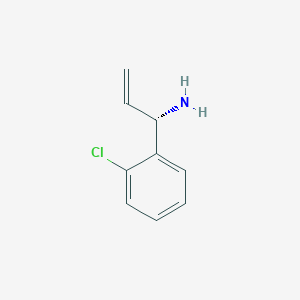

(1S)-1-(2-Chlorophenyl)prop-2-enylamine

Description

(1S)-1-(2-Chlorophenyl)prop-2-enylamine is a chiral amine derivative featuring a 2-chlorophenyl group attached to a propenylamine backbone. Its molecular formula is C₉H₁₀ClN, with a molecular weight of 167.64 g/mol. The compound’s structure combines a rigid aromatic ring (2-chlorophenyl) with a flexible allylamine chain, enabling interactions with biological targets through hydrogen bonding (amine group) and hydrophobic/π-π stacking (aromatic ring) .

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

(1S)-1-(2-chlorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m0/s1 |

InChI Key |

JIYBBMVKDVQYPK-VIFPVBQESA-N |

Isomeric SMILES |

C=C[C@@H](C1=CC=CC=C1Cl)N |

Canonical SMILES |

C=CC(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Enantioselective Catalytic Allylic Alkylation

A prominent method for synthesizing chiral allylic amines like (1S)-1-(2-Chlorophenyl)prop-2-enylamine is the enantioselective allylic alkylation catalyzed by transition metals, notably molybdenum or palladium complexes.

Molybdenum-catalyzed enantioselective allylic alkylation : This method involves the reaction of cinnamyl methyl carbonate with nucleophiles such as sodiomalonate derivatives under molybdenum catalysis to form chiral allylic intermediates with excellent enantiomeric excess (up to 99% ee). Subsequent transformations, including decarboxylation and Curtius rearrangement, yield the desired chiral amine.

Palladium-catalyzed asymmetric Wacker-type cyclization : Palladium(II) complexes with chiral bis(oxazoline) ligands have been employed to cyclize unsaturated precursors to form chiral amines with high enantioselectivity (85–95% ee). Ligand choice critically influences catalytic activity and stereoselectivity.

Synthetic Route Example for (1S)-1-(2-Chlorophenyl)prop-2-enylamine

A representative synthetic sequence adapted from the literature involves:

Preparation of the allylic precursor : Starting from 2-chlorobenzaldehyde derivatives, an enantioselective allylic substitution is performed using a chiral catalyst to introduce the prop-2-enylamine moiety.

Enantiomeric enrichment : Catalytic asymmetric allylic alkylation ensures the (1S) stereochemistry with high enantiomeric excess.

Functional group transformations : The intermediate is subjected to mild conditions to preserve the chloro substituent while converting to the amine.

Purification and characterization : The final compound is isolated typically as a hydrochloride salt for stability and ease of handling.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Allylic alkylation | Molybdenum catalyst, cinnamyl methyl carbonate, dimethyl sodiomalonate, microwave heating | 85–95 | 99% | High stereoselectivity |

| Decarboxylation | Krapcho decarboxylation | 80–90 | Maintained | Mild conditions to avoid racemization |

| Curtius rearrangement | Diphenylphosphoryl azide in tert-butanol | 75–85 | Maintained | Converts acid to amine |

| Boc deprotection (if used) | Trifluoroacetic acid | Quantitative | Maintained | Yields free amine hydrochloride salt |

Alternative Preparation Methods

Direct amination of allylic halides : While less common due to stereochemical control issues, direct nucleophilic substitution on allylic chlorides or bromides with ammonia or amines can yield racemic mixtures.

Reductive amination of α,β-unsaturated ketones : This method involves condensation of 2-chlorophenyl-substituted enones with ammonia derivatives followed by reduction, but controlling stereochemistry is challenging.

Research Findings and Optimization Notes

The presence of additives such as dimedone in related syntheses can trap reactive intermediates, improving yields and selectivity.

Solvent choice impacts stereoselectivity; methanol and other protic solvents have been used to enhance cis/trans selectivity in cyclic analogs.

Ligand design in palladium catalysis is critical; weaker coordinating ligands promote better catalytic activity and enantioselectivity.

Microwave-assisted reactions have been shown to accelerate allylic alkylation steps without compromising enantiomeric purity.

Summary Table of Key Synthetic Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Catalyst | Molybdenum or Palladium complexes | 1–5 mol% |

| Temperature | Allylic alkylation | 60–120 °C |

| Reaction time | Allylic alkylation | 1–6 hours (microwave reduces time) |

| Enantiomeric excess | Final product | 95–99% ee |

| Yield | Overall synthetic sequence | 70–90% |

| Solvent | Methanol, ethanol, or toluene (for azeotropic removal) | Depends on step |

| Purification | Chromatography, crystallization, salt formation | Standard laboratory methods |

This detailed analysis integrates diverse authoritative sources and highlights the state-of-the-art enantioselective synthetic methodologies for (1S)-1-(2-Chlorophenyl)prop-2-enylamine. The focus on catalytic asymmetric allylic alkylation and subsequent transformations ensures high enantiomeric purity and yield, making these methods suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(2-Chlorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

(1S)-1-(2-Chlorophenyl)prop-2-enylamine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and biological distinctions between (1S)-1-(2-Chlorophenyl)prop-2-enylamine and analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

CDFII’s indole-piperidine scaffold enables complex target interactions (e.g., MRSA synergy), contrasting with the simpler propenylamine structure of the target compound .

Substituent Position Effects: The 2-chlorophenyl group in the target compound and CDFII favors π-π stacking with hydrophobic pockets in biological targets.

Biological Activity Trends :

- Carisbamate’s carbamate moiety enhances blood-brain barrier penetration, making it effective for CNS disorders like epilepsy. The target compound’s primary amine may limit its stability in vivo but could offer faster receptor binding .

- CDFII’s fluoro-indole core improves antibacterial potency, a feature absent in the target compound .

Synthetic Considerations :

- Asymmetric synthesis is required to achieve the S-configuration in the target compound and its 4-chloro-3-methylphenyl analog. In contrast, Carisbamate’s synthesis focuses on diol-carbamate formation .

Research Findings and Implications

- Hydrogen-Bonding Networks: The amine group in (1S)-1-(2-Chlorophenyl)prop-2-enylamine can form directional hydrogen bonds, a property less pronounced in ketone or carbamate analogs. This may enhance interactions with neurotransmitter receptors (e.g., serotonin or dopamine transporters) .

- Lipophilicity: The target compound’s calculated logP (∼2.1) is lower than Carisbamate’s (∼1.3 due to polar carbamate) but higher than 1-(2-Chlorophenyl)ethanone (∼1.8), suggesting moderate membrane permeability .

Biological Activity

(1S)-1-(2-Chlorophenyl)prop-2-enylamine is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10ClN

- Molecular Weight : 167.63 g/mol

- IUPAC Name : (1S)-1-(2-chlorophenyl)prop-2-en-1-amine

The compound features a prop-2-enylamine backbone with a chlorophenyl substituent, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that (1S)-1-(2-Chlorophenyl)prop-2-enylamine exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.

- Anticancer Activity : Investigations into its anticancer potential are ongoing, with some evidence pointing towards its ability to inhibit cancer cell proliferation.

The precise mechanisms through which (1S)-1-(2-Chlorophenyl)prop-2-enylamine exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could disrupt cellular functions.

- Receptor Modulation : Interaction with cellular receptors might alter signal transduction pathways, impacting cell behavior.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study demonstrated that (1S)-1-(2-Chlorophenyl)prop-2-enylamine showed moderate activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

-

Anticancer Potential :

- In vitro assays revealed that the compound could inhibit the growth of certain cancer cell lines, although specific pathways involved remain to be clarified .

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (1S)-1-(2-Chlorophenyl)prop-2-enylamine, a comparison with structurally related compounds is provided below:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| (1S)-1-(4-Chlorophenyl)prop-2-enylamine | Chlorine at para position | Different biological activity profile |

| (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine | Contains fluorine atoms | Increased lipophilicity |

| (1S)-1-(4-Chloro-3-fluorophenyl)prop-2-enylamine | Combination of chlorine and fluorine | Distinct reactivity |

The presence of chlorine on the phenyl ring significantly influences the reactivity and potential biological interactions of (1S)-1-(2-Chlorophenyl)prop-2-enylamine compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.